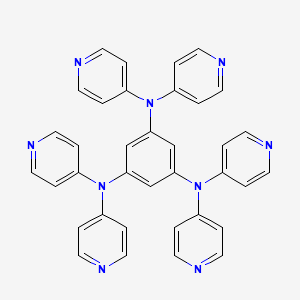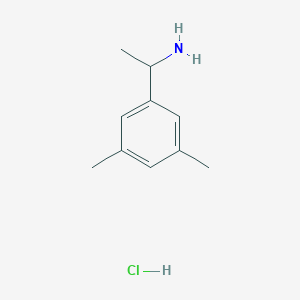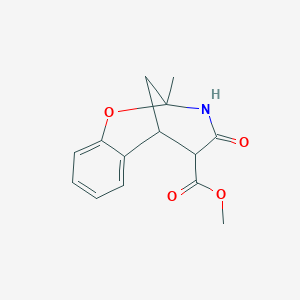
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes six pyridin-4-yl groups attached to a benzene-1,3,5-triamine core
Métodos De Preparación
The synthesis of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine typically involves multi-step reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid with pyridine derivatives under specific conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods are more complex and may involve additional steps to ensure purity and scalability.
Análisis De Reacciones Químicas
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridin-4-yl groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and coordination chemistry, where it forms complexes with metals.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparación Con Compuestos Similares
N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine can be compared with similar compounds such as:
N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide: This compound has a similar core structure but with three pyridin-4-yl groups instead of six.
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: This compound has four pyridin-4-yl groups attached to a benzene-1,3-diamine core
The uniqueness of this compound lies in its higher number of pyridin-4-yl groups, which enhances its ability to form complexes and participate in various chemical reactions.
Propiedades
Fórmula molecular |
C36H27N9 |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H |
Clave InChI |
LCDGQBZVYWUTII-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)

![Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502267.png)

![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502274.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12502282.png)
![Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12502289.png)

![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12502310.png)

